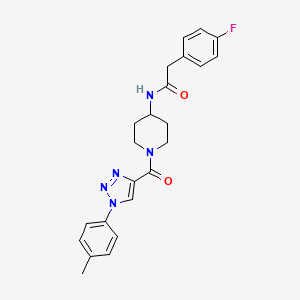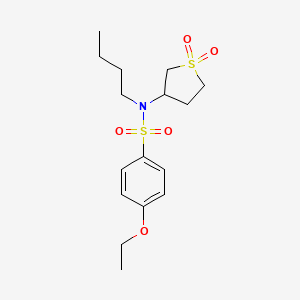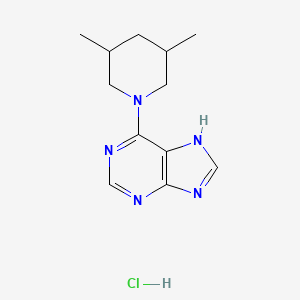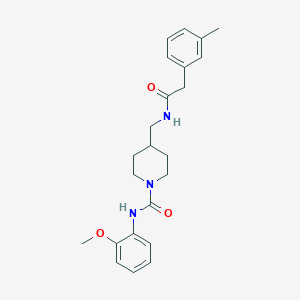
N-(2-methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide, also known as MTAPA, is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. This compound has been extensively studied for its potential therapeutic applications in various fields of scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Research has explored the synthesis of novel heterocyclic compounds, including derivatives related to "N-(2-methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide", for potential pharmacological activities. These include anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Chemical Modification for Enhanced Properties : Modifications of similar compounds have been studied to improve pharmacological profiles, such as increasing potency or reducing side effects. This involves altering structural components to enrich the variety of urea-based antagonists (Nie et al., 2020).
Pharmacological Applications
Antibacterial and Antifungal Activities : Certain derivatives exhibit significant antibacterial and antifungal properties. This includes compounds like N-methylbenzodifuran-carboxamide, which have shown potential in combating various microbial infections (Vasu et al., 2005).
Insecticidal Activity : Research into pyridine derivatives has demonstrated insecticidal properties against agricultural pests. This area of study is crucial for developing new pesticides and understanding their mechanism of action (Bakhite et al., 2014).
Serotonin Receptor Studies : Piperazine derivatives have been used in the study of serotonin receptors, contributing to our understanding of neurological processes and potential treatments for related disorders (R. Craven et al., 1994).
Biomedical Research
Cytotoxicity Studies : Derivatives of this compound have been evaluated for cytotoxicity against cancer cells. This research is pivotal for developing new chemotherapeutic agents (Hassan et al., 2014).
Metabolic Pathway Analysis : Studies have examined how similar compounds are metabolized in biological systems, which is crucial for understanding their pharmacokinetics and potential toxicity (Coleman et al., 2000).
PET Imaging Applications : Certain analogs are used in positron emission tomography (PET) imaging for studying brain receptors, aiding in neurological and psychiatric research (J. Choi et al., 2015).
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[[[2-(3-methylphenyl)acetyl]amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-6-5-7-19(14-17)15-22(27)24-16-18-10-12-26(13-11-18)23(28)25-20-8-3-4-9-21(20)29-2/h3-9,14,18H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNPCYDNWXPUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2642203.png)
![N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B2642204.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2642207.png)
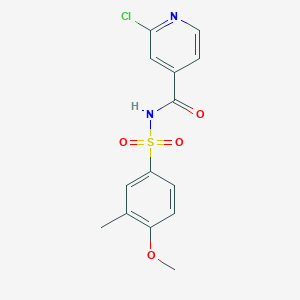
![Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2642211.png)
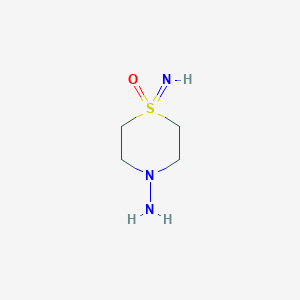
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2642213.png)

![2-fluoro-N-[5-methyl-2-(propan-2-yl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2642218.png)
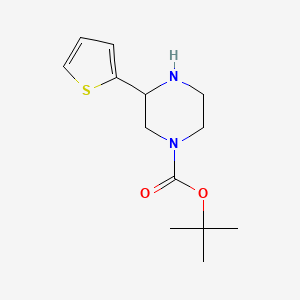
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2642220.png)
